molecular formula C8H9BF2O3 B12615214 2-Difluoromethoxy-5-methyl-benzeneboronic acid CAS No. 958451-75-7

2-Difluoromethoxy-5-methyl-benzeneboronic acid

Cat. No.: B12615214
CAS No.: 958451-75-7
M. Wt: 201.97 g/mol
InChI Key: BTZKEKXMBGFJMH-UHFFFAOYSA-N
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Description

2-Difluoromethoxy-5-methyl-benzeneboronic acid is an organoboron compound with the molecular formula C8H9BF2O3 It is a derivative of benzeneboronic acid, where the benzene ring is substituted with a difluoromethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Difluoromethoxy-5-methyl-benzeneboronic acid can be synthesized through several synthetic routes. One common method involves the borylation of 2-difluoromethoxy-5-methylbenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Difluoromethoxy-5-methyl-benzeneboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the difluoromethoxy or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 2-difluoromethoxy-5-methylphenol.

    Reduction: Formation of boronate esters or other reduced derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Difluoromethoxy-5-methyl-benzeneboronic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in biological studies.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of boron-containing drugs.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-difluoromethoxy-5-methyl-benzeneboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The difluoromethoxy and methyl groups can influence the compound’s reactivity and binding affinity, contributing to its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methyl-benzeneboronic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    2-Fluoromethoxy-5-methyl-benzeneboronic acid: Contains a fluoromethoxy group instead of a difluoromethoxy group.

    2-Difluoromethoxy-benzeneboronic acid: Lacks the methyl group on the benzene ring.

Uniqueness

2-Difluoromethoxy-5-methyl-benzeneboronic acid is unique due to the presence of both difluoromethoxy and methyl groups, which can enhance its reactivity and specificity in chemical reactions. The difluoromethoxy group can provide increased stability and resistance to metabolic degradation, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

958451-75-7

Molecular Formula

C8H9BF2O3

Molecular Weight

201.97 g/mol

IUPAC Name

[2-(difluoromethoxy)-5-methylphenyl]boronic acid

InChI

InChI=1S/C8H9BF2O3/c1-5-2-3-7(14-8(10)11)6(4-5)9(12)13/h2-4,8,12-13H,1H3

InChI Key

BTZKEKXMBGFJMH-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C)OC(F)F)(O)O

Origin of Product

United States

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